

5-Ethynyl-2-hydroxybenzaldehyde CAS number and molecular formula

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Compound of Interest

Compound Name: **5-Ethynyl-2-hydroxybenzaldehyde**

Cat. No.: **B3119677**

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An In-Depth Technical Guide to 5-Ethynyl-2-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of **5-Ethynyl-2-hydroxybenzaldehyde**, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, synthesis, key properties, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity

5-Ethynyl-2-hydroxybenzaldehyde, also known as 5-ethynylsalicylaldehyde, is a bifunctional organic compound featuring a reactive ethynyl group and a salicylaldehyde scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis.

Identifier	Value	Source
CAS Number	252771-08-7	PubChem[1]
Molecular Formula	C ₉ H ₆ O ₂	PubChem[1]
IUPAC Name	5-ethynyl-2-hydroxybenzaldehyde	PubChem[1]
Molecular Weight	146.14 g/mol	PubChem[1]
Canonical SMILES	C#CC1=CC(=C(C=C1)O)C=O	PubChem[1]
InChIKey	PQXSLYBFDHBCSW-UHFFFAOYSA-N	PubChem[1]

Synthesis of 5-Ethynyl-2-hydroxybenzaldehyde: A Methodological Deep Dive

The primary and most effective method for synthesizing **5-Ethynyl-2-hydroxybenzaldehyde** is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of pharmaceuticals and advanced organic materials due to its mild conditions and broad functional group tolerance.^[2] The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.^{[3][4]}

Rationale for Synthetic Route

The Sonogashira coupling is the chosen method due to its high efficiency and directness in introducing the ethynyl group onto the salicylaldehyde backbone. The common starting material is a halogenated salicylaldehyde, typically 5-bromo-2-hydroxybenzaldehyde or 5-iodo-2-hydroxybenzaldehyde. The choice between a bromo or iodo derivative often depends on commercial availability and reactivity, with the iodo compound generally exhibiting higher reactivity.

Generalized Experimental Protocol: Sonogashira Coupling

This protocol provides a robust starting point for the synthesis, based on established procedures for similar substrates.[\[5\]](#)

Starting Materials:

- 5-Bromo-2-hydroxybenzaldehyde (or 5-Iodo-2-hydroxybenzaldehyde)
- Ethynyltrimethylsilane (TMS-acetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Step-by-Step Methodology:

- **Inert Atmosphere:** To a dry reaction flask, add 5-bromo-2-hydroxybenzaldehyde, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%). The flask is then purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture, which can deactivate the catalysts.
- **Solvent and Reagent Addition:** Anhydrous solvent and the amine base are added via syringe. The mixture is stirred to ensure dissolution.
- **Alkyne Addition:** Ethynyltrimethylsilane is added dropwise to the reaction mixture at room temperature. The use of TMS-acetylene is advantageous as it is a liquid and easier to handle than acetylene gas. The trimethylsilyl group also serves as a protecting group for the terminal alkyne.
- **Reaction Monitoring:** The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Deprotection:** Upon completion of the coupling, the trimethylsilyl group is removed. This is often achieved by adding a base such as potassium carbonate in methanol or a fluoride

source like tetrabutylammonium fluoride (TBAF).

- **Workup and Purification:** The reaction mixture is quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **5-Ethynyl-2-hydroxybenzaldehyde**.

Caption: Synthetic workflow for **5-Ethynyl-2-hydroxybenzaldehyde**.

Physicochemical and Spectroscopic Properties

While extensive experimental data is not widely published, the following properties are based on computational data and typical characteristics of similar aromatic aldehydes.

Property	Value/Description	Source/Comment
Appearance	Expected to be a solid at room temperature.	Based on related compounds.
Melting Point	Not definitively reported in publicly available literature.	
Boiling Point	Not available.	Likely to decompose at higher temperatures.
Solubility	Soluble in common organic solvents like DMSO, methanol, and chloroform.	
XLogP3	1.8	PubChem (Computed)[1]

Spectroscopic Data:

- **¹H NMR:** Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic hydroxyl group (which may be broad), aromatic protons in the range of 7.0-7.8 ppm, and a singlet for the acetylenic proton (~3.0-3.5 ppm).

- ^{13}C NMR: Characteristic peaks would be observed for the aldehyde carbonyl carbon (~190 ppm), the ethynyl carbons (~80-90 ppm), and the aromatic carbons.
- IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch around 1650-1700 cm^{-1} , a broad O-H stretch from the phenol, C-H stretches for the aromatic ring and aldehyde, and a characteristic C≡C stretch for the alkyne.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A high-resolution mass spectrum can confirm the elemental composition.[6]

Applications in Research and Development

The unique structure of **5-Ethynyl-2-hydroxybenzaldehyde** makes it a valuable intermediate in several areas of chemical research.

Synthesis of Bioactive Compounds and Fluorescent Probes

The salicylaldehyde moiety is a well-known scaffold for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[7] The presence of the ethynyl group opens up possibilities for "click chemistry" reactions, allowing for the facile conjugation of this molecule to other biomolecules or fluorescent tags. This makes **5-Ethynyl-2-hydroxybenzaldehyde** a promising precursor for the development of:

- Novel therapeutic agents: The core structure can be elaborated to synthesize compounds for screening in various disease models.[8][9][10]
- Fluorescent probes: The salicylaldehyde portion can be part of a fluorophore system, and the ethynyl group can be used to attach the probe to specific cellular targets for imaging applications.[11][12][13][14][15]

Caption: Key application pathways for **5-Ethynyl-2-hydroxybenzaldehyde**.

Polymer Science

Hydroxybenzaldehydes can serve as monomers in the synthesis of novel polymers.[\[16\]](#) The aldehyde and hydroxyl groups can participate in polymerization reactions, while the ethynyl group can be used for post-polymerization modification or cross-linking, leading to materials with tailored properties for applications in electronics or advanced coatings.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **5-Ethynyl-2-hydroxybenzaldehyde**.

GHS Hazard Statements:[\[1\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Ethynyl-2-hydroxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery, the development of advanced materials, and as a tool for chemical biology. Its synthesis via the robust Sonogashira coupling allows for its accessible

preparation, and its dual functionality provides a platform for diverse chemical transformations. As research in these fields continues to advance, the utility of this compound is expected to grow.

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